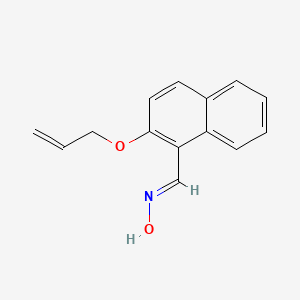

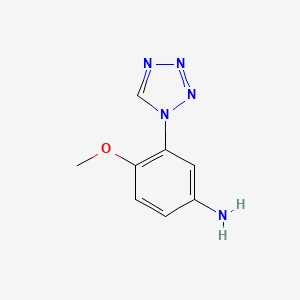

2-(烯丙氧基)-1-萘甲醛肟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-(Allyloxy)-1-naphthaldehyde oxime” is a type of oxime ester . Oxime esters are known for their widespread applications as they can act as building blocks, internal oxidizing agents, and directing groups in the synthesis of heterocycle scaffolds . They are also known for their high reaction activities in the N–O bond cleavage involved in organic transformation .

Molecular Structure Analysis

The molecular formula of “2-(Allyloxy)-1-naphthaldehyde oxime” is C10H11NO2 . Unfortunately, the specific structural details for this compound are not provided in the sources retrieved.Chemical Reactions Analysis

Oxime esters, including “2-(Allyloxy)-1-naphthaldehyde oxime”, show high reaction activities in the N–O bond cleavage involved in organic transformation . They can act as both internal oxidants and a precursor which participates in the framework of the final product . N–O bond cleavage in these transformations is proceeded in metal-catalyzed or metal-free-catalyzed reduction of the N–O bond through the SET (single electron transfer) process .科学研究应用

氰化物检测的开启荧光传感器

2-羟基-1-萘甲醛肟作为水性介质中氰化物阴离子的选择性化学传感器,在相互作用时表现出增强的荧光强度和红移。这种相互作用可能是由于受体 OH 基团与氰化物阴离子之间的氢键作用 (王等人,2015)。

萘并[1,2-d]异恶唑 2-氧化物和萘并[1,8-de][1,2]恶嗪的合成

2-羟基-1-萘甲醛肟经历一锅 o- 和邻位氧化环化,导致异构萘并[1,2-d]异恶唑 2-氧化物和萘并[1,8-de][1,2]恶嗪的合成。此过程涉及两种异构体的共同 o-亚硝基醌甲基中间体 (苏帕萨纳等人,2000)。

E-芘-1-甲醛肟和 E-2-萘甲醛肟的抗菌活性

以高产率合成的 E-芘-1-甲醛肟和 E-2-萘甲醛肟对各种病原微生物表现出显着的抗菌活性。分子结构内的相互作用会影响晶体中的分子堆积,从而影响生物活性 (拉斯里等人,2020)。

化学合成和反应途径

萘醛和肟衍生物的高效合成

合成了一系列 2-((1-取代-1H-1,2,3-三唑-4-基)-1-萘醛及其肟衍生物,展示出良好至显着的抗菌活性。该过程涉及 2-羟基萘醛的炔丙基化,然后进行铜(I)催化的叠氮化物-炔烃环加成 (雅达夫等人,2017)。

邻萘醌亚硝基甲基的环加成

2-羟基-1-萘甲醛肟经受狄尔斯-阿尔德型自环加成,形成螺环加合物和异恶唑结构。此过程表明分子内 H 键合的重要性以及由反应物肟的结构引导的反应选择性 (策利等人,2022)。

萘并吡喃异恶唑的新型合成

2-(烯丙氧基)萘-1-甲醛肟被氧化形成新型萘并吡喃异恶唑,展示了一个可能涉及烯烃侧链活化和与肟酸碘侧基环化的反应。此合成途径突出了该化合物在形成杂环结构方面的多功能性 (利亚斯科普洛斯等人,2008)。

作用机制

Target of Action

The primary target of oxime compounds, such as 2-(Allyloxy)-1-naphthaldehyde oxime, is typically the enzyme acetylcholinesterase (AChE) . AChE plays a crucial role in nerve function by breaking down the neurotransmitter acetylcholine, which is involved in transmitting signals in the nervous system .

Mode of Action

Oxime compounds interact with their target, AChE, by reactivating the enzyme that has been inhibited by organophosphates . This is achieved by the oxime’s ability to bind to the organophosphate-inhibited AChE and displace the organophosphate, thereby allowing AChE to resume its normal function .

Biochemical Pathways

The biochemical pathway primarily affected by oxime compounds is the cholinergic pathway. In this pathway, acetylcholine is released into the synaptic cleft and binds to receptors on the post-synaptic neuron. AChE, located in the synaptic cleft, quickly breaks down acetylcholine to terminate the signal transmission. When AChE is inhibited by organophosphates, acetylcholine accumulates in the synaptic cleft, leading to continuous stimulation of the post-synaptic neuron. Oximes reactivate the inhibited AChE, restoring the normal function of the cholinergic pathway .

Pharmacokinetics

The pharmacokinetics of oxime compounds can vary widely depending on their specific chemical structure. A general characteristic of these compounds is that they are rapidly absorbed and distributed throughout the body . They often have a relatively short half-life, indicating that they are quickly metabolized and eliminated . The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a specific oxime compound can significantly impact its bioavailability and effectiveness .

Result of Action

The primary result of the action of oxime compounds is the reactivation of AChE, leading to the restoration of normal nerve function . This can alleviate the symptoms of organophosphate poisoning, which include muscle weakness, breathing difficulties, and potentially life-threatening health effects .

Action Environment

The action, efficacy, and stability of oxime compounds can be influenced by various environmental factors. For instance, the pH and temperature can affect the rate of the reaction between the oxime and the organophosphate-inhibited AChE . Additionally, the presence of other substances in the environment, such as other drugs or chemicals, can potentially interact with the oxime and affect its action .

未来方向

Recent research has focused on developing strategies to improve the blood-brain barrier penetration of oximes for the treatment of organophosphorus poisoning . Additionally, there is ongoing research into expanding the versatility and scope of the oxime ligation, including rapid bioconjugation to disulfide-rich peptides . These developments could potentially influence future directions in the use and application of “2-(Allyloxy)-1-naphthaldehyde oxime”.

属性

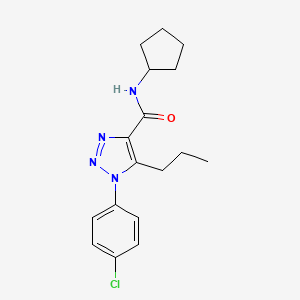

IUPAC Name |

(NE)-N-[(2-prop-2-enoxynaphthalen-1-yl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-2-9-17-14-8-7-11-5-3-4-6-12(11)13(14)10-15-16/h2-8,10,16H,1,9H2/b15-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWZMXMHJPULWOB-XNTDXEJSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=C(C2=CC=CC=C2C=C1)C=NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC1=C(C2=CC=CC=C2C=C1)/C=N/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-Propan-2-yl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]imidazole-4-sulfonamide](/img/structure/B2767776.png)

![N-[3-(Hydrazinocarbonyl)phenyl]acetamide](/img/structure/B2767777.png)

![1-(3-chloro-4-fluorobenzoyl)-1',6'-dimethyl-3',4'-dihydro-1'H-spiro[piperidine-4,2'-quinazoline]-4'-one](/img/structure/B2767780.png)

![2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-c]quinazoline-5(6H)-thione](/img/structure/B2767785.png)

![N-(3-(dimethylamino)propyl)-2-(2,5-dimethylphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2767788.png)

![3-Benzyl-9,9-dimethoxy-3-azabicyclo[3.3.1]nonane](/img/structure/B2767790.png)